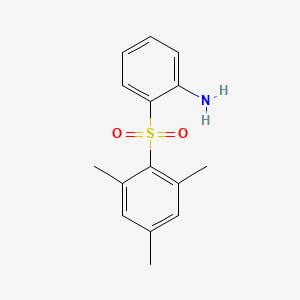
2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline moiety, with the sulfonyl group further substituted by a 2,4,6-trimethylbenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as sodium carbonate in an organic solvent like ethyl acetate. The mixture is stirred at ambient temperature, and the product is isolated by extraction and purification techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methyl groups on the benzene ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Halogenating agents like chlorine or bromine can introduce halogens into the aromatic ring.
Major Products Formed
Nitration: Introduction of nitro groups to form nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Conversion of methyl groups to carboxylic acids.
科学研究应用
2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline involves its interaction with molecular targets through its sulfonyl and aromatic groups. The sulfonyl group can form strong hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2,4,6-Trimethylbenzenesulfonyl chloride
- 2,4,6-Trimethylbenzenesulfonamide
- 2,4,6-Trimethylbenzenesulfonic acid
Uniqueness
2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline is unique due to the presence of both an aniline and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
61174-39-8 |
|---|---|
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC 名称 |
2-(2,4,6-trimethylphenyl)sulfonylaniline |
InChI |
InChI=1S/C15H17NO2S/c1-10-8-11(2)15(12(3)9-10)19(17,18)14-7-5-4-6-13(14)16/h4-9H,16H2,1-3H3 |
InChI 键 |
RAEKVJKRYIKCTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



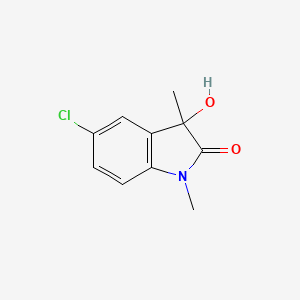
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
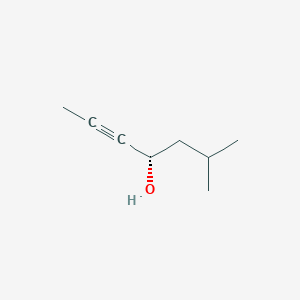
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)

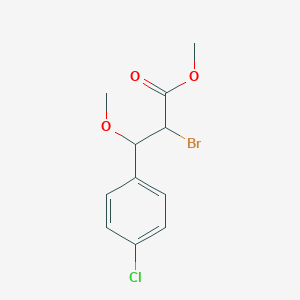
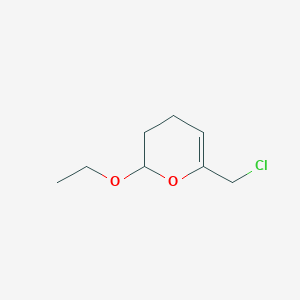
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
![5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14594497.png)
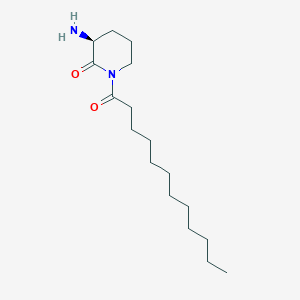
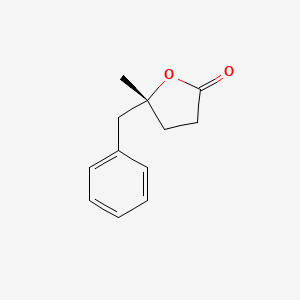
![(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide](/img/structure/B14594512.png)
